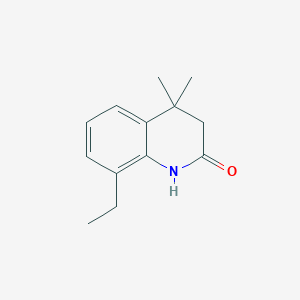

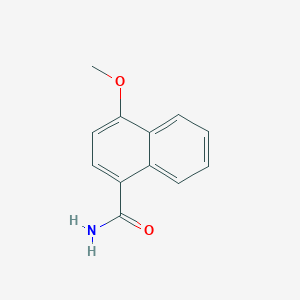

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンは、クマリンの誘導体であり、クマリンは様々な生物活性で知られています。この化合物は、クロメンオン構造を特徴とし、これはベンゼン環とピロン環が融合した構造を含んでいます。

製法

合成ルートと反応条件

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、ペヒマン縮合であり、これはフェノールとβ-ケトエステルを酸触媒の存在下で反応させることを含みます。 この方法は、簡便さと効率性で優れています 。 別の方法は、ウィリアムソンエーテル化反応であり、これは4-ヒドロキシ-2H-クロメン-2-オンを、DMF中で炭酸カリウムの存在下でハロアルカンと反応させることを含みます .

工業生産方法

この化合物の工業生産では、一般的にスケーラビリティと経済性からペヒマン縮合が用いられています。この反応は、高い収率と純度を確保するために、制御された条件下で行われます。 環境に優しい溶媒や触媒を使用するなどのグリーンケミストリーアプローチも、プロセスをより持続可能にするために検討されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is favored for its simplicity and efficiency . Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one is reacted with alkyl halides in the presence of potassium carbonate in DMF .

Industrial Production Methods

Industrial production of this compound typically employs the Pechmann condensation due to its scalability and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

化学反応の分析

反応の種類

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンは、様々な化学反応を起こします。その中には、次のようなものがあります。

酸化: この反応は、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。

還元: これは、カルボニル基をアルコールやその他の還元された形態に変換することができます。

置換: 一般的に、水素原子を他の官能基と置換することを含みます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が、酸性または塩基性条件下で使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、典型的な還元剤です。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります。

科学研究での応用

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: その潜在的な抗酸化作用と抗菌作用について研究されています。

医学: 抗炎症作用と抗がん作用について調査されています。

科学的研究の応用

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals.

作用機序

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンの作用機序は、様々な分子標的と経路との相互作用を含みます。これは、シクロオキシゲナーゼなどの酵素を阻害し、炎症を抑制することができます。その抗酸化作用は、フリーラジカルを中和し、細胞を酸化ストレスから保護するのに役立ちます。 この化合物は、DNAにインターカレーションする能力があるため、抗がん療法の候補となっています .

類似の化合物との比較

類似の化合物

- 4-ヒドロキシ-6-メチル-2H-クロメン-2-オン

- 5,6-ジヒドロキシ-8-メトキシ-2-メチル-4H-ベンゾ[g]クロメン-4-オン

- 6-クロロ-7-ヒドロキシ-4-メチル-2H-クロメン-2-オン

独自性

5-ヒドロキシ-6-メトキシ-4-メチル-2H-クロメン-2-オンは、その特定の置換パターンによって際立っており、これは独特の化学的および生物学的特性を与えます。 ヒドロキシル基、メトキシ基、メチル基の組み合わせにより、他の類似の化合物と比較して、反応性と多様な用途の可能性が向上しています .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-6-methyl-2H-chromen-2-one

- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one

- 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Uniqueness

5-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

特性

分子式 |

C11H10O4 |

|---|---|

分子量 |

206.19 g/mol |

IUPAC名 |

5-hydroxy-6-methoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-7-3-4-8(14-2)11(13)10(6)7/h3-5,13H,1-2H3 |

InChIキー |

QCZPGBYFPLORAT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)OC2=C1C(=C(C=C2)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)

![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)

![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)